molecular formula C10H11N5O B14872976 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one

6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B14872976
M. Wt: 217.23 g/mol
InChI Key: UYMNUZQCTBOLIF-UHFFFAOYSA-N
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Description

6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with phenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted triazine compounds.

Scientific Research Applications

6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one is unique due to its specific triazine structure and the presence of the phenylhydrazinyl group

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

6-methyl-5-(2-phenylhydrazinyl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5O/c1-7-9(11-10(16)15-12-7)14-13-8-5-3-2-4-6-8/h2-6,13H,1H3,(H2,11,14,15,16)

InChI Key

UYMNUZQCTBOLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N=C1NNC2=CC=CC=C2

Origin of Product

United States

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